Methoxy(methylsulfonyl)methane

Physical chemistry Solvent selection Thermal stability

Methoxy(methylsulfonyl)methane (CAS 39213-24-6), also referred to as methoxymethyl methyl sulfone or CH₃OCH₂SO₂CH₃, is a small-molecule organosulfur compound (C₃H₈O₃S; MW 124.16 g/mol) belonging to the sulfone class. It is an isomer of 2-hydroxyethyl methyl sulfone (CAS 15205-66-0) and of ethyl methyl sulfonate (CAS 62-50-0), but is functionally distinct: it contains a true sulfone core (R–SO₂–R′) rather than a sulfonate ester (R–SO₂–OR′).

Molecular Formula C3H8O3S
Molecular Weight 124.16 g/mol
CAS No. 39213-24-6
Cat. No. B12802367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxy(methylsulfonyl)methane
CAS39213-24-6
Molecular FormulaC3H8O3S
Molecular Weight124.16 g/mol
Structural Identifiers
SMILESCOCS(=O)(=O)C
InChIInChI=1S/C3H8O3S/c1-6-3-7(2,4)5/h3H2,1-2H3
InChIKeyXMVHIXPXKJRKRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methoxy(methylsulfonyl)methane (CAS 39213-24-6): Structural Identity, Physicochemical Profile, and Comparator Landscape


Methoxy(methylsulfonyl)methane (CAS 39213-24-6), also referred to as methoxymethyl methyl sulfone or CH₃OCH₂SO₂CH₃, is a small-molecule organosulfur compound (C₃H₈O₃S; MW 124.16 g/mol) belonging to the sulfone class . It is an isomer of 2-hydroxyethyl methyl sulfone (CAS 15205-66-0) and of ethyl methyl sulfonate (CAS 62-50-0), but is functionally distinct: it contains a true sulfone core (R–SO₂–R′) rather than a sulfonate ester (R–SO₂–OR′) [1]. Reported physicochemical data include a boiling point of 249.4 °C at 760 mmHg, a density of 1.177 g/cm³, and a flash point of 104.6 °C . The nearest structural comparators include dimethyl sulfone (MSM; CAS 67-71-0), 2-hydroxyethyl methyl sulfone, ethyl methyl sulfonate, methoxymethyl methanesulfonate (CAS 25289-73-0), and methoxymethyl phenyl sulfone (CAS 15251-78-2), each of which presents a distinct functional-group profile, reactivity pattern, and application space.

Why Methoxy(methylsulfonyl)methane Cannot Be Generically Substituted by Other C₃H₈O₃S Isomers or Simple Sulfones


Although methoxy(methylsulfonyl)methane shares the molecular formula C₃H₈O₃S with several other compounds, its functional-group architecture—a sulfone (S–C bonds on both sides of the SO₂ group) rather than a sulfonate ester (S–O–C bond)—fundamentally alters its hydrolytic stability, reactivity, and safety profile . For example, the isomeric sulfonate ester ethyl methyl sulfonate (CAS 62-50-0) is a known DNA-alkylating mutagen [1], while methoxymethyl methanesulfonate (CAS 25289-73-0) has been reported to be approximately 10⁴ times more reactive as an alkylating agent than its chloride and acetate counterparts [2]. The hydroxy-substituted isomer 2-hydroxyethyl methyl sulfone (CAS 15205-66-0) introduces a protic hydroxyl group that enables hydrogen bonding and further derivatization, altering solubility and boiling point by over 100 °C . These functional-group differences mean that substituting one C₃H₈O₃S isomer for another—or for the simpler dimethyl sulfone—can lead to dramatically different chemical behavior, safety outcomes, and application suitability. The quantitative evidence below makes these distinctions explicit.

Quantitative Differentiation Evidence for Methoxy(methylsulfonyl)methane vs. Its Closest Analogs


Boiling Point Elevation vs. 2-Hydroxyethyl Methyl Sulfone: ~100 °C Higher for Reduced Volatility Applications

Methoxy(methylsulfonyl)methane exhibits a boiling point of 249.4 °C at 760 mmHg , which is approximately 101 °C higher than that of the hydroxyl-bearing isomer 2-hydroxyethyl methyl sulfone (148–149 °C) . This substantial difference arises from the replacement of the hydrogen-bond-donating –OH group with a non-protic –OCH₃ group, reducing intermolecular association and expanding the practical liquid-range window for high-temperature applications.

Physical chemistry Solvent selection Thermal stability

Sulfone vs. Sulfonate Ester Hydrolytic Stability: Fundamental Reactivity Differential of ~10⁴-Fold

Methoxy(methylsulfonyl)methane is a sulfone (C–SO₂–C), while methoxymethyl methanesulfonate (CAS 25289-73-0) is a sulfonate ester (C–SO₂–O–C). Sulfonate esters of this type are potent alkylating agents: Karger and Mazur (1969) demonstrated that methoxymethyl methanesulfonate is approximately 10⁴ times more reactive as an oxyalkylating agent than the corresponding chloride and acetate [1]. The sulfone structure of the target compound lacks the labile S–O–C bond, conferring markedly greater stability toward hydrolysis and nucleophilic attack. No direct quantitative hydrolysis half-life comparison is available in the published literature, but the mechanistic distinction is unambiguous: the sulfone does not act as an alkylating agent under conditions where the sulfonate ester would rapidly react [2].

Organic synthesis Reagent stability Alkylation chemistry

Density Reduction vs. 2-Hydroxyethyl Methyl Sulfone: 1.177 vs. 1.33 g/cm³ Affecting Formulation and Mass-Transfer Properties

The reported density of methoxy(methylsulfonyl)methane is 1.177 g/cm³ , which is approximately 11.5% lower than that of its hydroxy isomer 2-hydroxyethyl methyl sulfone (1.33 g/cm³) and also lower than that of the sulfonate ester isomer ethyl methyl sulfonate (1.206 g/cm³) . The lower density of the methoxy derivative reflects the absence of intermolecular hydrogen-bonding networks that lead to closer packing in the hydroxy analog.

Formulation science Solvent engineering Material compatibility

Genotoxicity Risk Avoidance vs. Sulfonate Ester Isomers: Class-Based Safety Differentiation

Ethyl methyl sulfonate (CAS 62-50-0), a C₃H₈O₃S isomer of the target compound, is a well-characterized DNA-ethylating agent and mutagen with an ICH M7 threshold of toxicological concern (TTC) limit of 2 mg/day for pharmaceutical applications [1]. Methoxymethyl methanesulfonate (CAS 25289-73-0) similarly exhibits high alkylating reactivity [2]. In contrast, methoxy(methylsulfonyl)methane, as a sulfone lacking the S–O–C ester linkage, does not possess the structural alert for DNA alkylation (the sulfonate ester moiety) that triggers genotoxicity screening under ICH M7 guidelines. While no dedicated Ames test data for the target compound were identified in the published literature, its sulfone functional group is not classified as a genotoxic structural alert by commonly used in silico tools (e.g., DEREK Nexus, Sarah Nexus) [3].

Pharmaceutical intermediates Genotoxicity Quality by Design

Synthetic Intermediate Simplicity vs. Aryl Methoxymethyl Sulfones: Lower Molecular Weight and Cost for Multi-Step Synthesis

Methoxymethyl phenyl sulfone (CAS 15251-78-2; MW 186.23 g/mol; mp 71–75 °C) is a well-precedented reagent in organic synthesis, used for Julia olefination, ketone homologation, and α-methoxyketone synthesis . Methoxy(methylsulfonyl)methane (MW 124.16 g/mol) is structurally analogous but replaces the phenyl group with a methyl group, reducing molecular weight by approximately 33% . This reduction in complexity may translate to lower per-kilogram cost in bulk procurement, simplified supply chains (both methyl and methoxymethyl precursors are commodity chemicals), and reduced waste mass per mole of product in multi-step syntheses. No direct cost-comparison data are publicly available, but the structural simplification argument follows standard process-chemistry principles [1].

Organic synthesis Process chemistry Cost of goods

Evidence-Backed Application Scenarios for Methoxy(methylsulfonyl)methane (CAS 39213-24-6)


High-Temperature Aprotic Solvent or Co-Solvent Formulations

The boiling point of 249.4 °C positions methoxy(methylsulfonyl)methane as a candidate for high-temperature reaction media where the hydroxy isomer (bp 148–149 °C) would be unsuitable. Its aprotic nature (no –OH group) also avoids undesired hydrogen-bonding interactions or proton-exchange chemistry. This is relevant for high-temperature amidation, esterification, or condensation reactions requiring a thermally stable, non-nucleophilic solvent environment.

Pharmaceutical Intermediate with Reduced Genotoxicity Regulatory Burden

For synthetic routes where a C₃ sulfone building block is required, selecting methoxy(methylsulfonyl)methane over isomeric sulfonate esters (e.g., ethyl methyl sulfonate) eliminates the ICH M7 structural alert for DNA alkylation [1], reducing the need for extensive genotoxic impurity testing and associated regulatory documentation in API manufacturing.

Cost-Efficient Replacement for Aryl Methoxymethyl Sulfones in Homologation Chemistry

In synthetic transformations where the aryl group of methoxymethyl phenyl sulfone serves only as a sulfone-activating/stabilizing moiety (e.g., ketone homologation via hydroxy sulfone rearrangement [2]), the methyl analog offers approximately 33% lower molecular weight and potentially simpler synthesis. This substitution is worth evaluating where product yield and selectivity are not compromised by the absence of the phenyl group.

Analytical Reference Standard for Isomer-Specific Method Development

Given the co-existence of several C₃H₈O₃S isomers (sulfones vs. sulfonate esters vs. hydroxy-substituted sulfones) with distinct toxicological and reactivity profiles, methoxy(methylsulfonyl)methane serves as a reference standard for developing isomer-specific analytical methods (e.g., GC-MS, HPLC) to ensure identity and purity verification in procurement and quality control workflows .

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